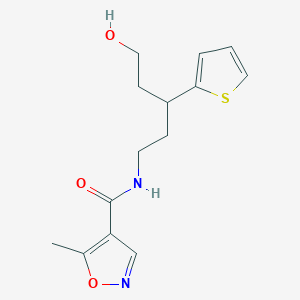

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10-12(9-16-19-10)14(18)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-9,11,17H,4-7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNBJMYWXZCRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 1,4-diketones with elemental sulfur in the presence of a base.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine.

Coupling of the Thiophene and Isoxazole Rings: The thiophene and isoxazole rings can be coupled using a variety of cross-coupling reactions, such as Suzuki or Heck reactions.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxy group

Reduction: Formation of an amine from the carboxamide group

Substitution: Formation of halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases, inflammatory conditions, and cancer.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole Carboxamide Scaffold Variations

5-Methylisoxazole-4-carboxamide vs. 5-Methylisoxazole-3-carboxamide

- Metabolic Stability: 4-Carboxamide derivatives (e.g., leflunomide) undergo N-O bond cleavage to form active metabolites (e.g., teriflunomide), which are associated with liver toxicity and teratogenicity . 3-Carboxamide derivatives (e.g., UTL-5b) resist N-O cleavage, instead undergoing peptide bond hydrolysis, resulting in non-toxic metabolites and reduced hepatotoxicity .

- Pharmacological Effects :

Table 1: Metabolic and Toxicity Profiles of Isoxazole Carboxamides

*Inferred from structural similarity to leflunomide.

Substituent Variations on the Amide Nitrogen

Hydroxy-Thiophene-Pentyl vs. Aromatic/Electron-Withdrawing Groups

- The thiophene moiety may improve metabolic stability and facilitate interactions with hydrophobic enzyme pockets.

- N-(3,5-Bis(trifluoromethyl)phenyl) derivatives: Fluorinated groups enhance metabolic stability and ligand-receptor binding affinity .

Thiophene vs. Other Heterocycles

- Thiophene-Containing Derivatives :

- Pyridine/Thiazole Derivatives :

Key Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Toxicity Mitigation Strategies :

- Replacing the 4-carboxamide scaffold with 3-carboxamide (as in UTL-5b) reduces toxicity but requires compensatory structural modifications to retain efficacy .

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes an isoxazole ring and a thiophene moiety, which contribute to its biological activity. The presence of hydroxyl and carboxamide groups enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar isoxazole derivatives. For instance, a related compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM . While specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxic effects have been assessed in various cell lines using MTT assays. In one study, derivatives similar to the target compound were screened for cytotoxicity against HaCat and Balb/c 3T3 cells. The results indicated promising cytotoxic profiles for some derivatives, suggesting that this compound may exhibit selective toxicity towards certain cancer cell lines .

The mechanisms underlying the biological activity of isoxazole derivatives often involve interactions with key enzymes or receptors. For instance, molecular docking studies have shown that certain derivatives form strong interactions with DNA gyrase, a critical target for antibacterial agents. The binding energies observed were comparable to those of established antibiotics like ciprofloxacin . This suggests that this compound may similarly interact with bacterial enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.